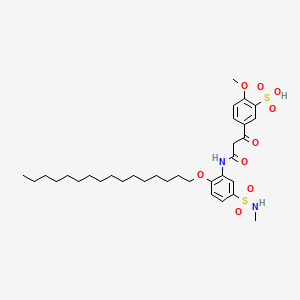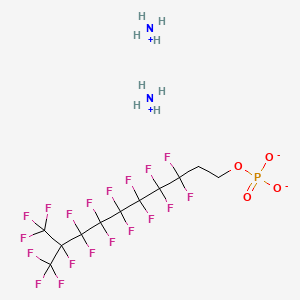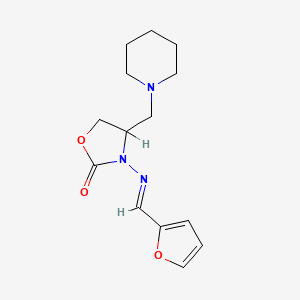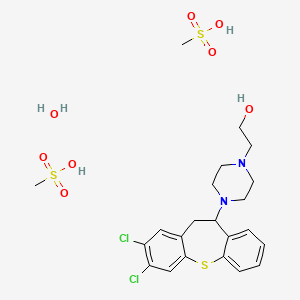
Didecyldimonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecyldimonium iodide is a quaternary ammonium compound known for its potent antimicrobial properties. It is widely used as a disinfectant and antiseptic in various applications, including medical, industrial, and household settings. The compound is characterized by its ability to disrupt microbial cell membranes, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didecyldimonium iodide can be synthesized through a quaternization reaction involving didecylamine and methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- The mixture is heated under reflux for several hours.
- The product is then purified through recrystallization or distillation.
Didecylamine: is reacted with .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Didecyldimonium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various iodinated derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiocyanate can be employed.
Major Products
The major products formed from these reactions include iodinated derivatives, secondary amines, and substituted quaternary ammonium compounds.
Scientific Research Applications
Didecyldimonium iodide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics and antimicrobial resistance.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in water treatment, surface disinfection, and as a preservative in various products.
Mechanism of Action
The antimicrobial action of didecyldimonium iodide is primarily due to its ability to disrupt microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This disruption inhibits essential cellular processes, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Commonly found in mouthwashes and throat lozenges.
Uniqueness
Didecyldimonium iodide is unique due to its specific iodide ion, which can enhance its antimicrobial efficacy compared to other quaternary ammonium compounds. Its ability to undergo various chemical reactions also makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
2390-67-2 |
|---|---|
Molecular Formula |
C22H48IN |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
didecyl(dimethyl)azanium;iodide |
InChI |
InChI=1S/C22H48N.HI/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GBVPDVCJUZZSPS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12717338.png)


![1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12717373.png)




![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)
